3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one
Overview
Description
3-(6-Methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Scientific Research Applications
Preparation Methods
The synthesis of 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one typically involves the reaction of 6-methoxy-1,3-benzothiazole-2-amine with various reagents under specific conditions. One common method includes the condensation of 6-methoxy-1,3-benzothiazole-2-amine with chloroethylacetate, followed by treatment with hydrazine hydrate to obtain the desired product . The reaction conditions often involve the use of dry solvents and catalysts to facilitate the reaction and improve yields.
Chemical Reactions Analysis
3-(6-Methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives, where the methoxy group can be replaced by other nucleophiles.
Chelation: The compound can form chelates with metal ions, which can be used in various applications.
Mechanism of Action
The mechanism of action of 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can chelate metal ions, which enhances its biological activity. It can also interact with cellular enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one include other benzothiazole derivatives such as:
6-Methoxy-1,3-benzothiazole-2-amine: A precursor in the synthesis of various benzothiazole derivatives.
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Known for its antimicrobial properties.
3-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows it to form stable metal chelates and exhibit significant biological activity.
Properties
IUPAC Name |
3-(6-methoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c1-16-6-2-3-7-8(4-6)18-11(13-7)14-9(15)5-12-10(14)17/h2-4H,5H2,1H3,(H,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQUWWNYXSEOGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(=O)CNC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331889 | |
Record name | 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725981 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59362-56-0 | |
Record name | 3-(6-methoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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